molecular formula C18H15BrN2O3 B14806771 4-(6-Bromo-2-methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid ethyl ester

4-(6-Bromo-2-methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid ethyl ester

Cat. No.: B14806771
M. Wt: 387.2 g/mol
InChI Key: XBSOYTNZFPBSHQ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methyl-4-oxoquinazoline-3-(4-benzoate) is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a quinazoline core with various functional groups, including a bromine atom, a methyl group, and an ethyl benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-methyl-4-oxoquinazoline-3-(4-benzoate) typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Esterification: The ethyl benzoate ester group can be introduced via esterification reactions using benzoic acid derivatives and ethanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of ethyl 6-bromo-2-methyl-4-oxoquinazoline-3-(4-benzoate) may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-methyl-4-oxoquinazoline-3-(4-benzoate) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the quinazoline core can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (Pd/C)

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF)

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetone)

Major Products Formed

    Substitution: Amino or thio derivatives of the quinazoline core

    Reduction: Alcohol derivatives

    Oxidation: Carboxylic acid derivatives

Scientific Research Applications

Ethyl 6-bromo-2-methyl-4-oxoquinazoline-3-(4-benzoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-methyl-4-oxoquinazoline-3-(4-benzoate) involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. The bromine and ester groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloro-2-methyl-4-oxoquinazoline-3-(4-benzoate)
  • Ethyl 6-fluoro-2-methyl-4-oxoquinazoline-3-(4-benzoate)
  • Ethyl 6-iodo-2-methyl-4-oxoquinazoline-3-(4-benzoate)

Uniqueness

Ethyl 6-bromo-2-methyl-4-oxoquinazoline-3-(4-benzoate) is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially improving their pharmacokinetic properties.

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

ethyl 4-(6-bromo-2-methyl-4-oxoquinazolin-3-yl)benzoate

InChI

InChI=1S/C18H15BrN2O3/c1-3-24-18(23)12-4-7-14(8-5-12)21-11(2)20-16-9-6-13(19)10-15(16)17(21)22/h4-10H,3H2,1-2H3

InChI Key

XBSOYTNZFPBSHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)C

Origin of Product

United States

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